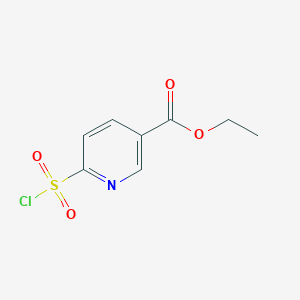

![molecular formula C14H18N4OS B2981034 2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034518-54-0](/img/structure/B2981034.png)

2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

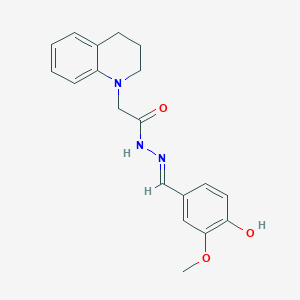

“2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a cyclopentyl group, a thiophen-2-yl group, and a 1H-1,2,3-triazol-4-yl group. The exact structure would be confirmed through spectroscopic studies such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antitumor Applications

The compound and its derivatives have been explored for their antitumor activities. Research indicates that specific synthesized compounds exhibit inhibitory effects on various cancer cell lines, with some showing promise comparable to established chemotherapy agents like doxorubicin. For instance, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has demonstrated significant antitumor activity against different cell lines (Albratty et al., 2017).

Insecticidal Properties

Certain derivatives have been assessed for their insecticidal potential against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This research is pivotal for developing new, more effective pesticides (Fadda et al., 2017).

Antimicrobial and Antibacterial Activities

The compound's frameworks have been utilized to generate derivatives with significant antimicrobial and antibacterial effects. These studies contribute to the search for new agents to combat resistant microbial strains. For example, the synthesis and evaluation of new optically active 3-[[(N-alkylpyridinium-4'-yl)thio]methyl]-2-oxaisocephems have highlighted a broad spectrum of in vitro antibacterial activity, including effectiveness against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Tsubouchi et al., 1995).

Zukünftige Richtungen

Thiophene derivatives are significant lead compounds that can be used for further structural optimization . The compound “2-cyclopentyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide” could be a promising candidate for further development in various applications, given the wide range of therapeutic properties associated with thiophene derivatives .

Eigenschaften

IUPAC Name |

2-cyclopentyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c19-13(8-11-4-1-2-5-11)15-9-12-10-18(17-16-12)14-6-3-7-20-14/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQMSRIBXHRIKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

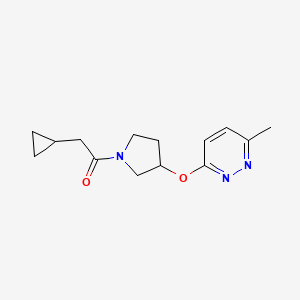

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980953.png)

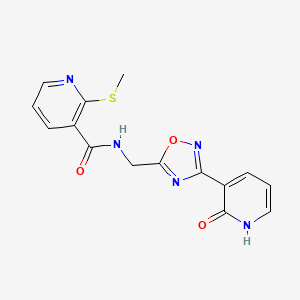

![N-Methyl-2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]acetamide](/img/structure/B2980954.png)

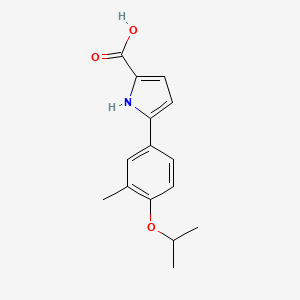

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2980955.png)

![2-((4-methoxyphenoxy)methyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2980960.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2980961.png)

![5-Benzyl-hexahydro-furo[3,4-c]pyrrole](/img/structure/B2980962.png)

![4-[Tert-butyl-(2-chloro-5-methoxyphenyl)imino-pyridin-4-yl-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2980964.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2980969.png)

![2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B2980970.png)